3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-
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Overview
Description
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are known for their biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclopropanation reactions. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing these compounds . Another method involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable and efficient synthetic routes. For example, the gram-scale cyclopropanation reaction of maleimides with N-tosylhydrazones has been demonstrated to be effective for large-scale production . Additionally, the use of photochemical decomposition of CHF2-substituted pyrazolines offers a practical synthesis route with excellent functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclization, and various oxidizing and reducing agents for modifying the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of complex organic molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives have shown promise as antiviral, antibacterial, and anticancer agents.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine . These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicifadine: A nonnarcotic analgesic agent that shares a similar bicyclic structure.
Trovafloxacin: A broad-spectrum fluoroquinolone antibiotic with a related structure.
Amitifadine: An antidepressant that acts as a reuptake inhibitor of multiple neurotransmitters.
Uniqueness
3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
909397-02-0 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H21N/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
HMWNRGKKKSJVBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2CC2(C1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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